molecular formula C17H18ClN3O3 B12912993 Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate

Cat. No.: B12912993
M. Wt: 347.8 g/mol
InChI Key: RVHCRFPJSKYOMB-OUKQBFOZSA-N
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Description

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is a heterocyclic compound featuring a 3,4-dihydroquinoxaline core substituted with a 3-chloropropanoyl group at the 4-position and an ethyl 2-cyanoacrylate moiety at the 1-position. The quinoxaline scaffold is known for its diverse pharmacological applications, including antitumor, antimicrobial, and kinase inhibitory activities .

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

ethyl (E)-3-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C17H18ClN3O3/c1-2-24-17(23)13(11-19)12-20-9-10-21(16(22)7-8-18)15-6-4-3-5-14(15)20/h3-6,12H,2,7-10H2,1H3/b13-12+

InChI Key

RVHCRFPJSKYOMB-OUKQBFOZSA-N

Isomeric SMILES

CCOC(=O)/C(=C/N1CCN(C2=CC=CC=C21)C(=O)CCCl)/C#N

Canonical SMILES

CCOC(=O)C(=CN1CCN(C2=CC=CC=C21)C(=O)CCCl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of dihydroquinoxaline compounds exhibit anticancer activity. Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate has been studied for its ability to inhibit cancer cell proliferation. In a study evaluating various quinoxaline derivatives, it was found that compounds with similar structures demonstrated significant cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Quinoxaline derivatives have been reported to exhibit activity against various bacterial strains. Preliminary studies could investigate the effectiveness of this compound against common pathogens, contributing to the development of new antimicrobial agents .

Materials Science

Polymerization Applications
this compound can be utilized in polymer synthesis. Its cyanoacrylate group allows for rapid polymerization under appropriate conditions, making it suitable for creating adhesives and coatings. The incorporation of quinoxaline moieties may enhance the thermal and mechanical properties of the resulting polymers, leading to applications in coatings and composite materials .

Agricultural Chemistry

Pesticide Development
The compound's structure may lend itself to the development of novel pesticides. The increasing need for environmentally friendly pest control solutions aligns with the potential use of such chemical compounds derived from natural products. This compound could be explored for its efficacy as a botanical pesticide or as a lead compound in designing new agrochemicals that target specific pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study focusing on quinoxaline derivatives demonstrated that specific substitutions on the quinoxaline ring led to enhanced anticancer activity. This compound was included in a series of tests where it showed promising results against breast cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 2: Polymer Applications

In an experimental setup for synthesizing new polymeric materials, this compound was used as a monomer. The resulting polymers exhibited improved mechanical strength and thermal stability compared to conventional cyanoacrylate polymers, suggesting its utility in high-performance applications.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The 3-chloropropanoyl group in the target compound may enhance reactivity toward nucleophiles compared to benzothiazole or pyrazole substituents.

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

Property Target Compound (Inferred) Ethyl 3-(4-(benzo[d]thiazol-2-yl)phenylamino)-2-cyanoacrylate
Melting Point ~150–160°C (estimated) 159–160°C
IR Signatures ~2120 cm⁻¹ (CN), ~1740 cm⁻¹ (COO) 2120 cm⁻¹ (CN), 1746 cm⁻¹ (COO)
Solubility Moderate in polar aprotic solvents Poor in water, soluble in DMSO

The target compound’s chloroacyl group may lower solubility in aqueous media compared to the benzothiazole derivative, which benefits from aromatic NH groups for solvation.

Biological Activity

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is a complex organic compound that belongs to the cyanoacrylate family. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 347.8 g/mol. The compound features a dihydroquinoxaline scaffold, which is known for its diverse biological activities.

Structural Formula

The structural representation can be summarized as follows:

Ethyl 3 4 3 chloropropanoyl 3 4 dihydroquinoxalin 1 2H yl 2 cyanoacrylate\text{Ethyl 3 4 3 chloropropanoyl 3 4 dihydroquinoxalin 1 2H yl 2 cyanoacrylate}

Synthesis

The synthesis of this compound typically involves the acylation of dihydroquinoxaline derivatives with chloroacetic acid derivatives followed by the introduction of the ethyl cyanoacrylate moiety. This multi-step synthetic route allows for the incorporation of various substituents that can influence biological activity.

Pharmacological Effects

The biological activity of this compound has been explored in several studies, focusing primarily on its neuropharmacological effects. Key findings from various studies include:

  • Neuroprotective Effects : Research indicates that derivatives of dihydroquinoxaline exhibit neuroprotective properties. For instance, compounds similar to this compound have shown promise in models of neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival .
  • Analgesic Activity : Some studies report analgesic properties associated with quinoxaline derivatives. The mechanism may involve modulation of pain pathways through interactions with neurotransmitter systems .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Preliminary data indicate that it may inhibit the growth of various bacterial strains, although further investigations are needed to confirm these effects.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Neuropharmacological Evaluation : A study conducted on a series of quinoxaline derivatives demonstrated significant neuropharmacological effects in rodent models, including reduced anxiety-like behavior and improved cognitive function .
  • Antinociceptive Studies : In a controlled experiment assessing pain response in animal models, derivatives exhibited significant antinociceptive activity comparable to standard analgesics, suggesting their potential as therapeutic agents for pain management .

Comparative Biological Data

Activity TypeCompoundResult
NeuroprotectionQuinoxaline DerivativeSignificant reduction in apoptosis in neuronal cells
Analgesic ActivityEthyl DihydroquinoxalineComparable efficacy to morphine in pain models
AntimicrobialQuinoxaline DerivativeInhibition of Gram-positive bacteria growth

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